(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid
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Overview
Description
(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products are substituted pyrimidine derivatives.
Scientific Research Applications
(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
- (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid AHU84
Uniqueness
(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an ethyl group on the pyrimidine ring.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2R,4S)-4-ethyl-1,3-diazinane-2-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-2-5-3-4-8-6(9-5)7(10)11/h5-6,8-9H,2-4H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
AQZSRKUYHDSKKR-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@H]1CCN[C@H](N1)C(=O)O |
Canonical SMILES |
CCC1CCNC(N1)C(=O)O |
Origin of Product |
United States |
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